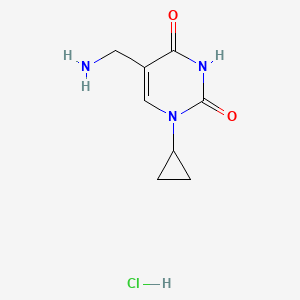
5-(氨甲基)-1-环丙基嘧啶-2,4(1H,3H)-二酮盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Aminomethyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione hydrochloride (ACPDH) is a synthetic compound that has recently been studied for its potential applications in laboratory experiments and scientific research. ACPDH is a derivative of pyrimidine, a heterocyclic aromatic organic compound that is composed of two nitrogen atoms and four carbon atoms. ACPDH has been found to possess both biochemical and physiological effects, and can be used to study a variety of biological processes.
科学研究应用
合成和结构分析
- 合成方法: 吡咯嘧啶衍生物,包括结构类似于5-(氨甲基)-1-环丙基嘧啶-2,4(1H,3H)-二酮盐酸盐的化合物,已通过各种化学反应合成。例如,5-二乙胺甲基-6-甲基嘧啶-2,4-二羟基-二酮的合成涉及6-甲基嘧啶-2,4(1H,3H)-二酮与二乙胺和甲醛在乙醇中的反应 (Dong, 2010)。
- 结构表征: 吡咯嘧啶衍生物的分子结构已通过各种光谱方法和晶体学确认,提供了关于它们分子构型的详细见解 (Barakat et al., 2016)。
生物活性
- 抗炎活性: 某些吡咯嘧啶衍生物表现出显著的抗炎活性,如小鼠耳肿胀实验所证实 (Dong, 2010)。
- 作为药物制剂的潜力: 一些吡咯嘧啶衍生物已被评估其作为药物制剂的潜力,包括它们在环境友好条件下的合成和潜在的生物活性 (Brahmachari et al., 2020)。
在药物发现中的应用
- 药物发现和设计: 吡咯嘧啶衍生物的独特结构特征使它们成为药物发现的合适候选者,特别是在设计各种生物靶标的抑制剂时。例如,6-环己甲基-3-羟基嘧啶-2,4-二酮已被确认为HIV反转录酶的抑制剂骨架 (Tang et al., 2017)。
化学反应和转化
- 化学转化: 吡咯嘧啶衍生物经历各种化学反应,导致形成具有在药物化学中潜在应用的新化合物 (Klappa et al., 2002)。
属性
IUPAC Name |
5-(aminomethyl)-1-cyclopropylpyrimidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.ClH/c9-3-5-4-11(6-1-2-6)8(13)10-7(5)12;/h4,6H,1-3,9H2,(H,10,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPADYPCJZNLIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)NC2=O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(aminomethyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


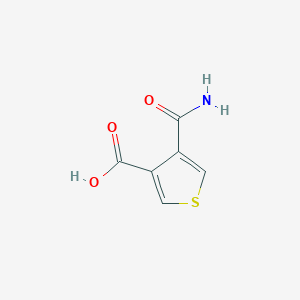
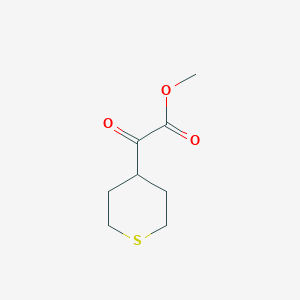
![N-[2-(morpholin-4-yl)ethyl]thiolan-3-amine dihydrochloride](/img/structure/B1382511.png)
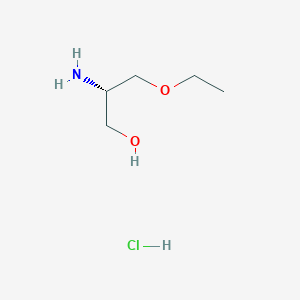
![2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B1382514.png)
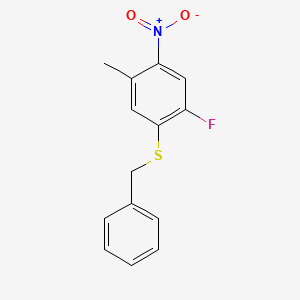

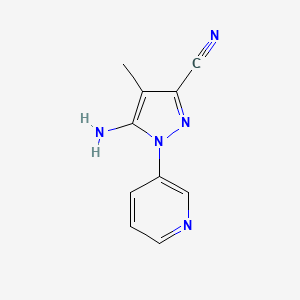
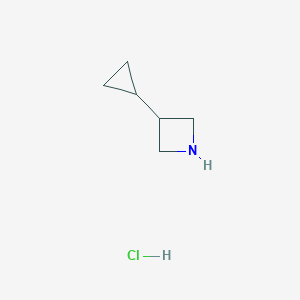
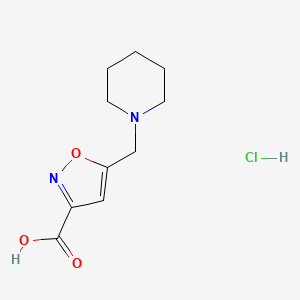
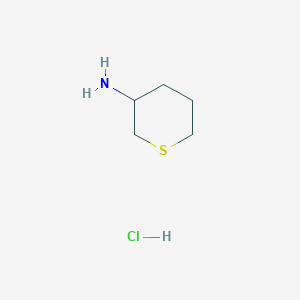
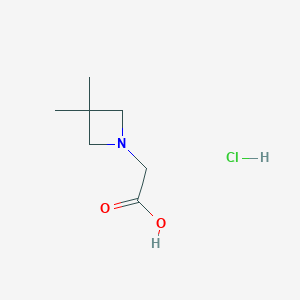
![2-methyl-3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B1382524.png)